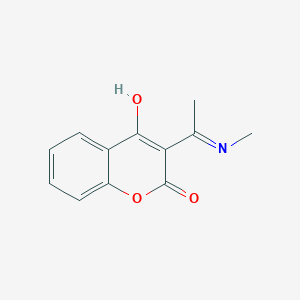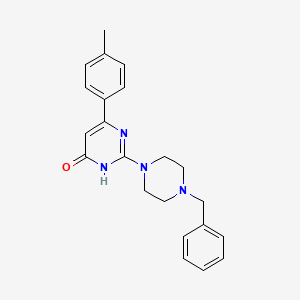
2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, commonly known as BIQ, is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). BIQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Organic Light Emitting Diode (OLED) Development
Compounds like 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline are pivotal in the advancement of OLED technology. OLEDs are used in displays and light sources, contributing significantly to energy conservation as they do not require a backlight for displays . The interaction between metal and organic ligands in these compounds can lead to various optical and electronic properties, making them suitable for use as a pure emitting layer or as a dopant material in the fabrication of red, green, blue, or white emitting devices .
Optoelectronic Material Design
The structural flexibility of organic fluorescent molecules allows for the alteration of their chemical, optical, and electronic properties. This adaptability is essential in optoelectronics, where band gap tuning through different synthetic routes is a major research focus. The compound can be utilized in the design of prototype optoelectronic devices due to its potential for structural modification .
Energy-Efficient Device Fabrication
In the context of creating devices that consume less energy, organic semiconductors like 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline offer an attractive alternative to inorganic semiconductors. They are flexible, less expensive, and can be processed under less controlled conditions, making them suitable for energy-efficient device fabrication .
Conducting Polymer Research
As a component of conducting polymers, this compound could contribute to the development of materials with excellent electrical, optical, electrochemical, and photochemical properties. These properties are highly sought after in applications such as bioimaging, tissue engineering, sensors, and energy storage devices .
Electroluminescence and Photoluminescence Studies
The electroluminescent and photoluminescent properties of compounds like 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline are of great interest in scientific research. These properties can be harnessed for applications in light-emitting diodes, solar cells, and bioimaging, where the ability to emit light upon electrical stimulation or exposure to light is crucial .
Chromatography and Mass Spectrometry
In analytical chemistry, particularly in chromatography and mass spectrometry, the compound can be used for sample manipulation. Its properties may aid in the efficient and effective running of these applications, which are essential for the separation, identification, and quantification of chemical substances .
Mechanism of Action
Target of Action
2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline primarily targets prostaglandin G/H synthase 1 (also known as COX-1) . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
The compound interacts with COX-1 by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to a reduction in inflammation and pain . The binding is typically reversible, and the compound competes with arachidonic acid for the active site.
Biochemical Pathways
By inhibiting COX-1, 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. The inhibition of COX-1 reduces the levels of prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline involve its absorption, distribution, metabolism, and excretion (ADME):
These properties contribute to its bioavailability and duration of action in the body.
Result of Action
At the molecular level, the inhibition of COX-1 leads to decreased production of prostaglandins, resulting in reduced inflammation and pain. At the cellular level, this translates to decreased inflammatory responses and relief from symptoms associated with conditions like arthritis and other inflammatory disorders .
Action Environment
The efficacy and stability of 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors:
- Presence of other substances : Concurrent use of other medications or substances that affect liver enzymes can alter its metabolism and efficacy .
Understanding these factors is crucial for optimizing the compound’s therapeutic effects and minimizing potential side effects.
: Information synthesized from various sources on the mechanism of action and pharmacokinetics of similar compounds. Specific details on 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline may vary based on ongoing research.
Future Directions
The future directions in the study of “2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline” could involve further exploration of its synthesis, structural analysis, and potential applications. For instance, Schiff bases and their metal chelates have been studied for their potential use in organic light-emitting diode (OLED) applications .
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-22(23-15-14-18-8-4-5-9-21(18)16-23)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMATKPMYODMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
biphenyl-4-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-hydroxypyrimidin-4-yl)ethyl]-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B6087551.png)
![2-{[3-(3-bromophenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6087552.png)
![3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6087555.png)
![4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6087559.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B6087567.png)
![N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6087577.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6087583.png)
![3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6087592.png)
![2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087598.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(4-chlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B6087613.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)
